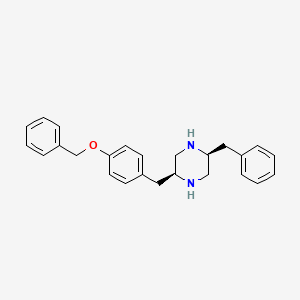

Antifungal agent 32

Description

Properties

Molecular Formula |

C25H28N2O |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1 |

InChI Key |

GMHWCRVBSHSBCE-ZEQRLZLVSA-N |

Isomeric SMILES |

C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Canonical SMILES |

C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antifungal Agent 32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This technical guide delves into the core operational principles of a promising class of antifungal compounds: aromatic-rich piperazines, with a specific focus on the compound identified as "Antifungal agent 32" in foundational research. This agent has demonstrated significant efficacy against Candida albicans, a prevalent fungal pathogen. The primary mechanism of this class of compounds does not rely on fungicidal activity but on the disruption of key virulence factors, presenting a promising strategy to combat candidiasis.

Core Mechanism of Action: Inhibition of Virulence Factors

This compound, a novel aromatic-rich piperazine, exerts its effect by inhibiting the morphological switching of Candida albicans from its yeast form to the more virulent hyphal form.[1][2] This transition is a critical step in the pathogenesis of candidiasis, enabling the fungus to invade host tissues and form robust biofilms. By preventing this switch, the agent effectively neutralizes a key virulence attribute of the pathogen.[1][2][3]

The mechanism can be broken down into two primary interconnected effects:

-

Inhibition of Morphological Switching: The agent has been shown to prevent the yeast-to-hyphae transition under various inducing conditions.[1][2] This suggests an interference with the signaling pathways that govern this morphological change.

-

Prevention of Biofilm Formation: Biofilms are complex, structured communities of fungal cells that exhibit increased resistance to antifungal drugs and host immune responses. Hyphal formation is essential for the structural integrity of these biofilms. By inhibiting the hyphal transition, the agent consequently prevents the formation of these resilient structures.[1][3]

-

Reduction of Adherence: A crucial initial step in fungal infection is the adherence of the pathogen to host epithelial cells. The aromatic-rich piperazines, including the most potent compounds, have been demonstrated to reduce the ability of C. albicans to adhere to these cells, thereby preventing the establishment of an infection.[1][2]

While the precise molecular targets of this compound are not fully elucidated in the available literature, related piperazine-azole hybrids have been shown to act through a dual mechanism: disrupting the Ras/cAMP/PKA pathway to suppress hyphal formation and inhibiting ergosterol biosynthesis.[4] This suggests that this compound may also interact with components of these or similar signaling cascades.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating antifungal agents that target virulence factors.

Caption: Proposed mechanism of action for this compound against Candida albicans.

Caption: A generalized experimental workflow for the evaluation of antifungal agents targeting virulence.

Quantitative Data Summary

While the full quantitative data from the primary research on this compound is not publicly available, the table below summarizes the types of quantitative metrics typically gathered in such studies to evaluate the efficacy of novel antifungal compounds.

| Parameter | Description | Typical Units |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. | µg/mL or µM |

| Minimum Fungicidal Concentration (MFC) | The lowest concentration of an antifungal agent that results in a specified reduction (e.g., 99.9%) in the fungal population. | µg/mL or µM |

| Biofilm Inhibition (%) | The percentage reduction in biofilm formation in the presence of the antifungal agent compared to a control. | % |

| Hyphal Formation Inhibition (%) | The percentage of cells that remain in the yeast form under hyphae-inducing conditions in the presence of the antifungal agent. | % |

| Adherence Reduction (%) | The percentage decrease in the number of fungal cells adhering to epithelial cells in the presence of the antifungal agent. | % |

| Cytotoxicity (IC50) | The concentration of the agent that causes 50% inhibition of a particular cellular process or leads to 50% cell death in a mammalian cell line. | µM |

Experimental Protocols

Detailed experimental protocols for this compound are specific to the originating research publication. However, this section outlines the general methodologies for the key experiments used to characterize antifungal agents that target virulence factors.

Hyphal Formation Assay

-

Preparation of C. albicans Culture: A single colony of C. albicans is inoculated into a suitable broth medium and incubated overnight to obtain a stationary phase culture.

-

Induction of Hyphal Growth: The yeast cells are washed and resuspended in a hyphae-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing serum) at a specific cell density.

-

Treatment with Antifungal Agent: The antifungal agent, at various concentrations, is added to the cell suspension. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cultures are incubated at 37°C for a defined period (e.g., 2-4 hours) to allow for hyphal formation.

-

Microscopic Analysis: Aliquots of the cell suspension are observed under a microscope. The morphology of the cells (yeast, germ tubes, or true hyphae) is recorded.

-

Quantification: The percentage of cells that have formed germ tubes or hyphae is determined by counting a significant number of cells (e.g., 200) for each treatment condition.

Biofilm Inhibition Assay

-

Preparation of C. albicans Inoculum: A standardized suspension of C. albicans yeast cells is prepared in a suitable medium.

-

Treatment and Seeding: The antifungal agent is added to the wells of a microtiter plate at various concentrations. The C. albicans suspension is then added to each well.

-

Incubation: The plate is incubated at 37°C for an initial adhesion phase (e.g., 90 minutes), after which the non-adherent cells are washed away. Fresh medium with the antifungal agent is added, and the plate is incubated for a further 24-48 hours to allow for biofilm formation.

-

Quantification of Biofilm: The biofilm biomass is quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure the metabolic activity of the cells within the biofilm.

-

Data Analysis: The absorbance readings are used to calculate the percentage of biofilm inhibition for each concentration of the antifungal agent compared to the control.

Epithelial Cell Adherence Assay

-

Seeding of Epithelial Cells: A monolayer of a suitable epithelial cell line (e.g., FaDu, Caco-2) is grown in the wells of a multi-well plate.

-

Preparation of C. albicans and Treatment: C. albicans cells are pre-incubated with various concentrations of the antifungal agent.

-

Co-incubation: The treated fungal cells are then added to the epithelial cell monolayer and incubated for a specific period (e.g., 1 hour) to allow for adherence.

-

Washing: Non-adherent fungal cells are removed by washing the wells with a buffered saline solution.

-

Quantification of Adherent Fungi: The epithelial cells are lysed to release the adherent fungal cells. The number of adherent fungi is then determined by plating serial dilutions of the lysate and counting the resulting colony-forming units (CFUs).

-

Data Analysis: The percentage reduction in adherence is calculated for each treatment condition relative to the untreated control.

Conclusion

This compound and related aromatic-rich piperazines represent a promising avenue for the development of new antifungal therapies. By targeting the virulence of Candida albicans rather than its viability, these compounds may exert less selective pressure for the development of resistance. Their ability to inhibit morphological switching, prevent biofilm formation, and reduce adherence to host cells underscores their potential as a novel class of antifungal agents. Further research to identify the specific molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Preventing Candida albicans biofilm formation using aromatic-rich piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives suppress Candida albicans virulence by interfering with morphological transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antifungal Agent 32

For Researchers, Scientists, and Drug Development Professionals

Antifungal agent 32, also identified as compound 1a in primary literature, is a novel aromatic-rich piperazine derivative that has demonstrated significant potential in combating Candida albicans, a prevalent fungal pathogen. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and biological activity, with a focus on its efficacy in inhibiting key virulence factors of C. albicans.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound (1a) | [1] |

| Molecular Formula | C₂₅H₂₈N₂O | |

| CAS Number | 1809167-48-3 | |

| Mechanism of Action | Inhibition of biofilm formation, morphological switching, and adherence to epithelial cells. | [1] |

Chemical Structure

The chemical structure of this compound (compound 1a) is presented below.

(Image of the chemical structure of (2S,5S)-2-benzyl-5-(4-(benzyloxy)benzyl)piperazine is depicted here.)

Systematic Name: (2S,5S)-2-benzyl-5-(4-(benzyloxy)benzyl)piperazine

Synthesis and Experimental Protocols

This compound was synthesized using a combination of solid- and solution-phase synthesis methodologies. The general synthetic scheme is outlined below, followed by detailed experimental protocols for its synthesis and biological evaluation.[1]

General Synthesis Workflow

The synthesis of aromatic-rich piperazines, including this compound, involves a multi-step process that can be generalized as follows:

Caption: A high-level overview of the synthesis process.

Experimental Protocols

Synthesis of this compound (Compound 1a):

While the primary literature[1] outlines the synthesis of a library of 22 piperazines, including compound 1a, the detailed step-by-step procedure for this specific compound is proprietary to the research publication. The general methodology involves solid-phase peptide synthesis techniques followed by solution-phase modifications.

Biological Assays:

The biological activity of this compound was evaluated through a series of in vitro assays targeting key virulence attributes of Candida albicans.

1. Biofilm Inhibition Assay: [2]

-

Candida albicans Culture: C. albicans strains are cultured in a suitable broth medium, such as Sabouraud Dextrose Broth, and incubated to achieve a standardized cell density.

-

Assay Setup: A 96-well microtiter plate is used for the assay. Each well is inoculated with the C. albicans suspension and varying concentrations of this compound. Control wells with no compound are also included.

-

Incubation: The plate is incubated at 37°C for a period sufficient for biofilm formation (typically 24-48 hours).

-

Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is quantified using a colorimetric method, such as the crystal violet staining assay or the XTT reduction assay, which measures the metabolic activity of the biofilm. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with this compound to the control wells.

2. Morphological Switching (Yeast-to-Hyphae) Inhibition Assay: [3][4]

-

Candida albicans Culture: C. albicans yeast cells are grown in a standard yeast growth medium.

-

Hyphal Induction: To induce the transition to the hyphal form, the yeast cells are transferred to a hypha-inducing medium (e.g., RPMI-1640, Spider medium, or serum-containing medium) at 37°C.

-

Treatment: Different concentrations of this compound are added to the hypha-inducing medium.

-

Microscopic Analysis: After a suitable incubation period, the morphology of the C. albicans cells is observed under a microscope. The inhibition of hyphal formation is assessed by counting the proportion of yeast-form cells to hyphal-form cells in the treated samples compared to the untreated controls.

3. Adherence to Epithelial Cells Assay: [5][6][7][8]

-

Epithelial Cell Culture: A monolayer of human epithelial cells (e.g., from a cell line like TR146) is grown in a multi-well plate.

-

Candida albicans Preparation: C. albicans cells are cultured and may be fluorescently labeled for easier visualization and quantification.

-

Co-incubation: The epithelial cell monolayer is infected with a suspension of C. albicans in the presence of varying concentrations of this compound.

-

Washing: After a defined incubation period to allow for adherence, non-adherent fungal cells are removed by washing the wells with a phosphate-buffered saline solution.

-

Quantification: The number of adherent C. albicans cells is determined. This can be done by lysing the epithelial cells and plating the lysate to count colony-forming units (CFUs), or by microscopic counting if the fungal cells are fluorescently labeled.

-

Data Analysis: The percentage of adherence inhibition is calculated by comparing the number of adherent cells in the treated wells to the control wells.

Quantitative Data Summary

Quantitative data regarding the efficacy of this compound in the aforementioned assays is contained within the primary research article[1]. Access to the full publication is required to present this data in a tabular format.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by disrupting critical virulence processes in Candida albicans. The inhibition of the yeast-to-hyphae morphological transition is a key aspect of its mechanism, as the hyphal form is associated with tissue invasion and biofilm formation. By preventing this switch, the compound effectively attenuates the pathogenicity of the fungus. The reduction in adherence to epithelial cells further limits the ability of C. albicans to colonize host tissues, which is the initial step in establishing an infection.

The precise signaling pathways in Candida albicans that are modulated by this compound have not been fully elucidated in the publicly available literature. However, the inhibition of morphological switching suggests a potential interaction with pathways that regulate hyphal development, such as the cAMP-PKA pathway or the MAPK pathway.

Logical Relationship of Antifungal Action

Caption: The interconnected effects of this compound on C. albicans virulence.

Conclusion

This compound is a promising compound that targets key virulence mechanisms of Candida albicans. Its ability to inhibit biofilm formation, morphological switching, and adherence to host cells makes it a valuable candidate for further investigation in the development of new antifungal therapies. The detailed experimental protocols and quantitative data from the primary research are essential for researchers looking to build upon this work.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiofilm Activity of Curcumin and Piperine and Their Synergistic Effects with Antifungals against Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring Phenotypic Switching in Candida albicans and the Use of Next-Gen Fluorescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C. albicans epithelial invasion assay [bio-protocol.org]

- 6. Candida albicans Interaction with Oral Epithelial Cells : Adhesion , Invasion , and Damage Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. Candida albicans Interaction with Oral Epithelial Cells: Adhesion , Invasion, and Damage Assays. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Adherence of Candida albicans to epithelial cells: studies using fluorescently labelled yeasts and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Mechanism: A Technical Guide to Identifying the Target Pathway of Antifungal Agent 32

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive strategy for the identification and validation of the molecular target and signaling pathway of the novel antifungal compound, Antifungal Agent 32. This agent has demonstrated potent, targeted activity against Candida albicans, a prevalent fungal pathogen, by inhibiting critical virulence traits such as filamentation and biofilm formation[1]. The following sections provide a systematic workflow, from initial hypothesis generation to detailed experimental validation, designed to elucidate the precise mechanism of action of this compound.

Initial Characterization and Hypothesis Generation

The primary objective is to narrow down the potential cellular processes affected by this compound. Initial phenotypic observations provide crucial clues. Given that this compound inhibits filamentation and biofilm formation in C. albicans[1], initial hypotheses should center on pathways known to regulate these processes. Key candidate pathways include:

-

Cell Wall Integrity (CWI) Pathway: Essential for maintaining cell shape and responding to stress during morphogenesis.

-

Ergosterol Biosynthesis Pathway: A common target for antifungal drugs, disruption of which can affect membrane fluidity and protein localization critical for filamentation[2][3][4].

-

Chitin Synthesis Pathway: Chitin is a vital component of the fungal cell wall, particularly at the septa of hyphae[5].

-

Calcineurin Signaling Pathway: A key regulator of morphogenesis, stress responses, and virulence in C. albicans[5][6].

A logical workflow for the initial characterization is depicted below.

Caption: Workflow for initial characterization and hypothesis generation.

Experimental Protocols for Target Pathway Identification

A multi-pronged approach combining genetic and biochemical methods is essential for robust target identification.

Chemical-Genomic Profiling

This powerful technique utilizes a collection of gene deletion mutants to identify genes that, when absent, confer hypersensitivity or resistance to the compound. This can pinpoint the drug's target or components of the target pathway[7][8][9].

Experimental Protocol:

-

Yeast Strain Library: Utilize the Saccharomyces cerevisiae homozygous deletion collection as a primary screen, followed by a more targeted screen using a C. albicans gene deletion library for key regulators of morphogenesis.

-

Drug Concentration Gradient: Establish the minimum inhibitory concentration (MIC) of this compound against wild-type yeast. The screen should be performed at sub-MIC levels to identify hypersensitive mutants.

-

High-Throughput Screening: Grow the mutant libraries in 96-well or 384-well plates in the presence and absence of this compound.

-

Growth Measurement: Monitor optical density (OD600) over 24-48 hours to determine the fitness of each mutant.

-

Data Analysis: Calculate a sensitivity score for each mutant. Genes whose deletion results in significant hypersensitivity are strong candidates for being in the target pathway.

Transcriptomic Analysis (RNA-Seq)

RNA-Seq provides a global view of the transcriptional changes induced by this compound, offering insights into the cellular response to the drug.

Experimental Protocol:

-

Cell Culture and Treatment: Grow wild-type C. albicans to mid-log phase and expose them to this compound at the MIC50 concentration for a defined period (e.g., 2 and 6 hours).

-

RNA Extraction and Library Preparation: Isolate total RNA and prepare sequencing libraries.

-

Sequencing and Data Analysis: Perform high-throughput sequencing. Analyze the data to identify differentially expressed genes (DEGs).

-

Pathway Enrichment Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the set of DEGs[10].

Direct Target Identification using Affinity Chromatography

This biochemical approach aims to isolate the direct binding partner(s) of this compound.

Experimental Protocol:

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from C. albicans.

-

Affinity Pull-Down: Incubate the cell lysate with the immobilized this compound. As a control, use beads without the compound.

-

Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

The overall experimental workflow for target identification is illustrated below.

Caption: A multi-disciplinary workflow for target identification.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be systematically organized to facilitate interpretation and comparison.

Table 1: Hypothetical Chemical-Genomic Screening Results

| Gene Deletion Mutant | Functional Annotation | Sensitivity Score |

| CDC42 | Rho GTPase, polarity establishment | 4.5 |

| STE11 | MAP kinase kinase kinase | 4.2 |

| CPH1 | Transcription factor (MAPK pathway) | 3.9 |

| ERG11 | Lanosterol 14-alpha-demethylase | 1.2 |

| CHS3 | Chitin synthase III | 0.9 |

Sensitivity Score: A higher score indicates greater sensitivity to this compound.

Interpretation: The high sensitivity scores for mutants in the MAPK signaling pathway (CDC42, STE11, CPH1) strongly suggest that this compound may target this pathway, which is a key regulator of filamentation.

Table 2: Hypothetical RNA-Seq Pathway Enrichment Analysis

| Pathway | p-value | Fold Enrichment | Key Genes Down-regulated |

| Cell Wall Biogenesis | 1.2e-8 | 5.3 | PGA13, PHR1, ALS3 |

| Ergosterol Biosynthesis | 0.02 | 1.8 | ERG3, ERG11 |

| MAPK Signaling | 5.6e-5 | 4.1 | HWP1, ECE1 |

Interpretation: The significant down-regulation of genes in the Cell Wall Biogenesis and MAPK Signaling pathways corroborates the findings from the chemical-genomic screen. This suggests a disruption of the signaling cascade that controls cell wall remodeling during hyphal growth.

Visualization of the Hypothesized Target Pathway

Based on the integrated data, a plausible hypothesis is that this compound inhibits a key component of the CWI MAPK signaling pathway, leading to the observed defects in filamentation.

Caption: Hypothesized inhibition of the CWI MAPK pathway by this compound.

Target Validation

The final step is to validate the hypothesized target.

Experimental Protocol:

-

Overexpression Analysis: Overexpress the candidate target gene (e.g., BCK1) in a wild-type C. albicans strain. If Bck1 is the true target, its overexpression may lead to increased resistance to this compound.

-

In Vitro Kinase Assays: If the target is a kinase (e.g., Bck1), purify the enzyme and perform in vitro kinase assays in the presence of varying concentrations of this compound to determine if the compound directly inhibits its enzymatic activity.

-

Site-Directed Mutagenesis: Introduce mutations in the putative binding site of the target protein. These mutations should confer resistance to this compound without compromising the protein's normal function.

By following this systematic and multi-faceted approach, researchers can confidently identify and validate the molecular target of novel antifungal agents like this compound, paving the way for further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation | Annual Reviews [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early Research on Antifungal Agent 32

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 32, also identified as compound 1a in the primary literature, is an aromatic-rich piperazine derivative that has demonstrated significant potential in combating Candida albicans, a prevalent fungal pathogen. Early research has highlighted its efficacy in inhibiting key virulence factors of C. albicans, including filamentation, biofilm formation, and adherence to epithelial cells. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative findings from the early research on this compound.

Table 1: Antifungal Activity of this compound (Compound 1a) against Candida albicans

| Parameter | Value (µg/mL) | Description |

| MIC | > 50 | Minimum Inhibitory Concentration causing no visible growth of planktonic cells. |

| IC₅₀ (Biofilm Inhibition) | 1.8 | Concentration inhibiting 50% of biofilm formation. |

Table 2: Activity of this compound (Compound 1a) on Candida albicans Virulence Factors

| Assay | Activity |

| Hyphal Formation Inhibition | Prevents morphological switching under various hypha-inducing conditions. |

| Adhesion to Epithelial Cells | Reduces the ability of C. albicans to adhere to epithelial cells. |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the early research on this compound.

Synthesis of this compound (Compound 1a)

A detailed protocol for the synthesis of monosubstituted piperazine derivatives has been established, which can be adapted for the synthesis of this compound. The general procedure involves a one-pot, one-step reaction from a protonated piperazine, eliminating the need for a protecting group. The reaction proceeds at room or elevated temperatures in common solvents and utilizes heterogeneous catalysis by metal ions supported on commercial polymeric resins. For a more efficient synthesis, microwave-assisted protocols have also been developed.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of planktonic Candida albicans cells to this compound was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: C. albicans was cultured in Yeast Extract-Peptone-Dextrose (YPD) broth. The cell density was adjusted to a 0.5 McFarland standard.

-

Assay Procedure: The assay was performed in 96-well microtiter plates. Serial dilutions of this compound were prepared in RPMI-1640 medium. The standardized fungal suspension was added to each well.

-

Incubation: The plates were incubated at 37°C for 24-48 hours.

-

Endpoint Determination: The MIC was determined as the lowest concentration of the compound that caused no visible growth.

Biofilm Inhibition Assay

The ability of this compound to inhibit C. albicans biofilm formation was quantified using a crystal violet staining method.

-

Biofilm Formation: A standardized suspension of C. albicans in RPMI-1640 medium was added to the wells of a 96-well plate containing serial dilutions of this compound. The plates were incubated at 37°C for 24 hours to allow for biofilm formation.

-

Staining: After incubation, the planktonic cells were removed by washing with phosphate-buffered saline (PBS). The remaining biofilms were fixed and stained with 0.1% crystal violet solution.

-

Quantification: The stained biofilms were washed, and the crystal violet was solubilized with an appropriate solvent (e.g., ethanol). The absorbance was measured at a specific wavelength (typically 570-595 nm) to quantify the biofilm biomass. The IC₅₀ value was calculated as the concentration of the agent that resulted in a 50% reduction in biofilm formation compared to the untreated control.

Hyphal Formation Inhibition Assay

The effect of this compound on the morphological transition of C. albicans from yeast to hyphal form was assessed under hypha-inducing conditions.

-

Induction of Hyphal Growth: C. albicans yeast cells were incubated in a hypha-inducing medium (e.g., RPMI-1640 supplemented with serum) at 37°C in the presence of various concentrations of this compound.

-

Microscopic Examination: After a defined incubation period (e.g., 2-4 hours), the cell morphology was observed using light microscopy.

-

Quantification: The percentage of cells that formed germ tubes or true hyphae was determined by counting a significant number of cells in multiple fields of view.

Adhesion to Epithelial Cells Assay

The inhibitory effect of this compound on the adherence of C. albicans to epithelial cells was evaluated using a co-culture system.

-

Cell Culture: A monolayer of human epithelial cells (e.g., from the TR146 cell line) was grown in 96-well plates.

-

Adhesion Assay: A standardized suspension of C. albicans was pre-incubated with different concentrations of this compound and then added to the epithelial cell monolayer. The co-culture was incubated for a specific duration (e.g., 1-2 hours) to allow for fungal adhesion.

-

Quantification: Non-adherent fungal cells were removed by washing with PBS. The number of adherent C. albicans cells was quantified either by microscopic counting after staining (e.g., with crystal violet or a fluorescent dye) or by lysing the epithelial cells and determining the number of viable fungal cells through colony-forming unit (CFU) counting on an appropriate agar medium.

Visualizations

Experimental Workflow for Antifungal Activity Assessment

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Potential Signaling Pathway for Hyphal Formation Inhibition

Recent studies on piperazine-azole hybrids suggest a dual mechanism of action that may be relevant to this compound. This involves the disruption of the Ras/cAMP/PKA pathway, which is crucial for hyphal development, and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[1]

Caption: Proposed dual mechanism of action for piperazine-based antifungals.[1]

Conclusion

Early research on this compound (compound 1a) has established its promising activity against key virulence determinants of Candida albicans. Its ability to inhibit biofilm formation and hyphal morphogenesis at concentrations that do not inhibit planktonic growth suggests a targeted anti-virulence mechanism. The detailed protocols provided in this guide offer a foundation for further investigation and development of this and related aromatic-rich piperazine compounds as potential novel antifungal therapeutics. Further studies are warranted to fully elucidate its precise molecular targets and to evaluate its efficacy in in vivo models of candidiasis.

References

Technical Whitepaper: The Orotomide Antifungal Agent Olorofim (formerly F901318) Against Aspergillus fumigatus

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Invasive aspergillosis, caused predominantly by Aspergillus fumigatus, poses a significant threat, particularly to immunocompromised individuals. The emergence of azole-resistant strains necessitates the development of antifungal agents with novel mechanisms of action.[1] Olorofim (formerly F901318) is a first-in-class antifungal from the orotomide class, which presents a promising therapeutic option.[1][2] This document provides a technical overview of Olorofim, focusing on its mechanism of action, in vitro activity, in vivo efficacy against A. fumigatus, and the detailed experimental protocols used to ascertain these findings.

Core Mechanism of Action

Olorofim exhibits a novel mechanism of action by selectively targeting a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] Specifically, it inhibits the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the conversion of dihydroorotate to orotate.[3][4] This inhibition disrupts the synthesis of pyrimidines, which are vital for the production of DNA, RNA, and other essential cellular components.[3][4] The fungal DHODH enzyme differs significantly from the human counterpart, ensuring high selectivity and minimizing target-based toxicity.[4][5] This targeted disruption ultimately prevents fungal cell growth and proliferation.[2] Prolonged exposure can lead to extensive isotropic expansion of hyphae followed by cell lysis.[4]

Quantitative Data: In Vitro and In Vivo Activity

Olorofim demonstrates potent and consistent in vitro activity against a wide range of A. fumigatus isolates, including those resistant to azoles.[2][6] Its efficacy has also been confirmed in multiple in vivo models of invasive aspergillosis.[1]

Table 1: Summary of In Vitro Susceptibility of Olorofim against Aspergillus fumigatus

| Parameter | Value (mg/L or µg/mL) | Strain Type | Reference |

| MIC Range | <0.004 to 0.25 | Wild-Type & Azole-Resistant | [6] |

| MIC Range | 0.008 to 0.062 | Clinical Isolates | [1] |

| Geometric Mean MIC | 0.025 to 0.053 | Wild-Type | [2] |

| Geometric Mean MIC | 0.031 to 0.058 | Azole-Resistant | [2] |

| Modal MIC | 0.06 | Wild-Type & Azole-Resistant | [6] |

| MIC₅₀ | 0.008 | Wild-Type & Azole-Resistant | [7] |

| MIC₉₀ | 0.031 to 0.125 | Wild-Type | [2] |

| MIC₉₀ | 0.063 to 0.125 | Azole-Resistant | [2] |

Note: Values are often reported in mg/L or µg/mL, which are equivalent.

Table 2: Summary of In Vivo Efficacy of Olorofim in Murine Models of A. fumigatus Infection

| Animal Model | Immunosuppression | Dosing Regimen | 10-Day Survival Rate | Control Group Survival | Reference |

| CD-1 Mice | Neutropenic | 15 mg/kg IP, every 8h for 9 days | 80% to 88% | <10% | [1][8] |

| CGD (gp91-/- phox) Mice | Chronic Granulomatous Disease | 15 mg/kg IP, every 8h for 9 days | 63% to 88% | <10% | [1][8] |

IP: Intraperitoneal; CGD: Chronic Granulomatous Disease

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Olorofim.

Protocol 1: In Vitro Antifungal Susceptibility Testing (EUCAST E.Def 9.3 Method)

This protocol outlines the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).

-

Isolate Preparation: A. fumigatus isolates are cultured on a suitable agar medium until sporulation. Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 20). The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10⁵ CFU/mL in the test wells.[9]

-

Drug Dilution: Olorofim is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations (e.g., 0.004 to 8 mg/L).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.

-

Incubation: The microtiter plates are incubated at 35-37°C for 48 hours.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of Olorofim that causes complete inhibition (100%) of visible fungal growth compared to the drug-free control.[10] Readings can be performed visually or with a spectrophotometer.[11]

Protocol 2: In Vivo Murine Model of Invasive Aspergillosis

This protocol describes a common methodology for assessing the in vivo efficacy of an antifungal agent in an immunocompromised murine model.

-

Immunosuppression:

-

Neutropenic Model: CD-1 mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide and cortisone acetate prior to infection.[1]

-

CGD Model: Genetically modified mice (e.g., gp91-/- phox) with chronic granulomatous disease are used, which have a specific defect in their NADPH oxidase complex.[1]

-

-

Infection: Mice are infected intranasally or intravenously with a predetermined lethal or sublethal dose of A. fumigatus conidia.

-

Treatment Initiation: Treatment with Olorofim (e.g., 15 mg/kg, intraperitoneally) is initiated shortly after infection and administered at regular intervals (e.g., every 8 hours) for a specified duration (e.g., 9 days).[1][8] A control group receives a vehicle solution.

-

Monitoring and Endpoints: Mice are monitored daily for signs of morbidity and mortality. Primary endpoints include survival rate over a defined period (e.g., 10-14 days). Secondary endpoints can include measuring the fungal burden in organs (e.g., kidneys, lungs) via quantitative PCR and assessing galactomannan levels in serum.[1][8]

Summary of Antifungal Profile

The logical relationship between Olorofim's properties and its ultimate therapeutic effect is clear. Its novel target in a critical biosynthetic pathway provides potent fungicidal activity, even against strains that have developed resistance to other drug classes. This potent in vitro activity translates directly to high efficacy in relevant in vivo models.

Conclusion

Olorofim stands out as a significant advancement in the fight against invasive aspergillosis. Its unique mechanism of action, potent in vitro profile against both wild-type and azole-resistant A. fumigatus, and proven in vivo efficacy underscore its potential as a valuable new therapeutic agent. The data presented herein provide a strong foundation for its continued clinical development and eventual integration into treatment paradigms for difficult-to-treat fungal infections.[12]

References

- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activity of the Novel Antifungal Olorofim against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. f2g.com [f2g.com]

Unraveling the Molecular Target of Antifungal Agent 32: A Technical Guide

For Immediate Release

Quebec, QC – In the global fight against antimicrobial resistance, a novel aromatic-rich piperazine, designated as Antifungal agent 32 (also referred to as compound 1a), has demonstrated significant promise in combating the opportunistic fungal pathogen Candida albicans. This technical guide provides a comprehensive overview of the current understanding of this compound, including its effects on fungal physiology, and explores its potential molecular target based on available research. While the precise molecular target of this compound remains to be definitively elucidated in published literature, this document synthesizes the existing data to guide further research and drug development efforts.

This compound has been identified as a potent inhibitor of Candida albicans filamentation and biofilm formation, two key virulence factors that contribute to the pathogenicity of this fungus.[1][2] The compound effectively prevents the morphological switch from yeast to hyphal form, a critical step for tissue invasion and the development of robust biofilms.

Quantitative Analysis of Antifungal Activity

The inhibitory effects of this compound and its analogs on C. albicans biofilm formation have been quantified. The following table summarizes the data from the primary study by Simon G, et al. (2020), showcasing the structure-activity relationship of various aromatic-rich piperazines.

| Compound | R¹ Group | R² Group | % Biofilm Inhibition (at 100 µM) |

| 1a (Agent 32) | Phenyl | Benzyl | ~95% |

| 1b | 4-Fluorophenyl | Benzyl | ~90% |

| 1c | 4-Chlorophenyl | Benzyl | ~85% |

| 1d | 4-Bromophenyl | Benzyl | ~80% |

| 2a | Phenyl | H | ~20% |

| 3a | H | Benzyl | ~40% |

Data is approximated based on graphical representations in the cited literature. For precise values, consultation of the full-text article is recommended.

Postulated Molecular Mechanisms and Signaling Pathways

While the direct molecular target of this compound is not yet confirmed, the observed phenotype of inhibited filamentation and biofilm formation in C. albicans suggests potential interference with key signaling pathways that regulate these processes. Based on the mechanisms of other antifungal agents with similar effects, several hypotheses can be considered:

-

Inhibition of the Ras/cAMP/PKA Pathway: This pathway is a central regulator of morphogenesis in C. albicans. Downregulation of key components like the adenylyl cyclase (Cyr1) or protein kinase A (PKA) can block the yeast-to-hypha transition.

-

Disruption of Cell Wall Synthesis: The fungal cell wall is a dynamic structure crucial for maintaining cell shape and integrity. Inhibition of enzymes involved in the synthesis of cell wall components, such as β-(1,3)-glucan synthase, can lead to aberrant morphology and reduced biofilm formation.

-

Interference with Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. While typically associated with fungicidal or fungistatic activity through membrane disruption, inhibition of specific enzymes in this pathway, such as 14α-demethylase, has also been linked to defects in hyphal growth.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of filamentation and biofilm formation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive study on this compound.

Synthesis of Aromatic-Rich Piperazines (Compound 1a)

A solution of the corresponding aromatic aldehyde and piperazine derivative in dichloromethane is treated with sodium triacetoxyborohydride. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield the desired piperazine derivative.

Candida albicans Biofilm Inhibition Assay

C. albicans cells are grown in RPMI-1640 medium buffered with MOPS. The cell suspension is adjusted to a final concentration of 1 x 10⁶ cells/mL. The tested compounds (including this compound) are added to the wells of a 96-well microtiter plate at various concentrations. The cell suspension is then added to the wells. The plate is incubated at 37°C for 24 hours to allow for biofilm formation. After incubation, the supernatant is removed, and the wells are washed with PBS to remove non-adherent cells. The metabolic activity of the biofilm, which correlates with the biofilm mass, is quantified using a colorimetric XTT reduction assay. The absorbance is read at 490 nm, and the percentage of biofilm inhibition is calculated relative to the untreated control.

Filamentation (Hyphal Formation) Inhibition Assay

C. albicans yeast cells are grown overnight in YPD medium. The cells are then washed and resuspended in a hyphae-inducing medium such as RPMI-1640 supplemented with 10% fetal bovine serum. The cell suspension is adjusted to a concentration of 1 x 10⁶ cells/mL. The test compounds are added at the desired concentrations. The cells are then incubated at 37°C for 4 hours. After incubation, the cell morphology is observed using a light microscope. The percentage of filamentous cells (germ tubes and hyphae) versus yeast-form cells is determined by counting at least 200 cells per sample.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the discovery and initial characterization of this compound.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel therapeutics against Candida albicans infections. Its potent activity against biofilm formation and filamentation highlights its potential to overcome the challenges associated with persistent and drug-resistant candidiasis. The immediate priority for future research is the definitive identification of its molecular target. This will likely involve a combination of genetic and biochemical approaches, such as screening for resistant mutants, affinity chromatography to identify binding partners, and transcriptomic or proteomic analyses to identify downstream effects on cellular pathways. Elucidating the precise mechanism of action will be crucial for the rational design of more potent and selective analogs and for advancing this promising compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of antifungal agents using the broth microdilution method. This standardized procedure is essential for the evaluation of novel antifungal compounds, resistance surveillance, and guiding clinical therapy. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]

Introduction

Antifungal susceptibility testing (AFST) is a critical tool in the management of fungal infections and in the development of new antifungal drugs.[1][3] The broth microdilution method is a widely accepted reference standard for determining the in vitro activity of an antifungal agent against a specific fungal isolate.[1][2][4] This technique involves challenging the fungus with serial twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.[2][3] The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the organism under standardized conditions.[1][3] Adherence to a standardized protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.[3][6]

Principle of the Method

The broth microdilution assay is based on the principle of exposing a standardized fungal inoculum to a range of antifungal concentrations. Following incubation, the wells of the microtiter plate are examined for visible growth. The MIC endpoint is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a drug-free control well.[1][3] For most antifungal agents, this is observed as complete inhibition of growth, while for azoles and echinocandins, a significant reduction (≥50%) in turbidity is considered the endpoint.[1]

Key Experimental Parameters

The accuracy and reproducibility of the broth microdilution assay are dependent on several critical parameters, which are summarized in the table below.

| Parameter | CLSI Recommendations | EUCAST Recommendations |

| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS, supplemented with 2% glucose |

| Inoculum Density (Yeast) | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1 x 10⁵ to 5 x 10⁵ CFU/mL |

| Inoculum Density (Molds) | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | 1 x 10⁵ to 2.5 x 10⁵ CFU/mL |

| Incubation Temperature | 35°C | 35-37°C |

| Incubation Time (Yeast) | 24 hours | 24 hours (can be extended to 48 hours for slow-growing species) |

| Incubation Time (Molds) | 24-72 hours, depending on the species | 48-72 hours, depending on the growth rate |

| Endpoint Reading | Visual | Visual or spectrophotometric (at 530 nm) |

| Quality Control Strains | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 |

Experimental Protocol

This protocol outlines the step-by-step procedure for performing the antifungal broth microdilution assay.

Materials

-

Sterile 96-well U-bottom microtiter plates

-

Antifungal agent(s) of interest

-

Fungal isolate(s) to be tested

-

Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7][8]

-

RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland densitometer

-

Sterile, disposable pipette tips and reservoirs

-

Incubator

Procedure

1. Preparation of Antifungal Stock Solutions

-

Prepare a stock solution of the antifungal agent at a concentration 100 times the highest final concentration to be tested. The solvent used will depend on the solubility of the drug (e.g., water, DMSO).

-

Perform serial twofold dilutions of the stock solution in the appropriate solvent to create a range of concentrations.

2. Preparation of Inoculum

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done visually or using a spectrophotometer.

-

Prepare a working inoculum suspension by diluting the adjusted stock suspension in RPMI 1640 medium to achieve the final desired inoculum concentration as specified in the table above.[2][9]

3. Preparation of Microdilution Plates

-

Aseptically add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the highest concentration of the antifungal drug (at twice the final desired concentration) to the wells in the first column.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no drug), and the twelfth column will serve as the sterility control (no inoculum).

4. Inoculation of Microdilution Plates

-

Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

-

The final volume in each well will be 200 µL.

5. Incubation

-

Seal the plates or place them in a container with a moistened towel to prevent evaporation.

-

Incubate the plates at 35°C for the recommended time (see table above).[1][10]

6. Reading and Interpretation of Results

-

Following incubation, examine the plates for fungal growth. This can be done visually using a reading mirror or spectrophotometrically by measuring the optical density at 530 nm.[3]

-

The MIC is the lowest concentration of the antifungal agent that shows a significant inhibition of growth compared to the growth control well.

-

For amphotericin B, the MIC is the lowest concentration showing no visible growth (100% inhibition).

-

For azoles and echinocandins, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% reduction) compared to the drug-free control.[1]

7. Quality Control

-

Concurrently test the recommended QC strains with each batch of clinical isolates.[7][8][11]

-

The MIC values for the QC strains should fall within the established acceptable ranges to ensure the validity of the test results.

Experimental Workflow

Caption: Workflow for the antifungal broth microdilution assay.

Signaling Pathway of Antifungal Action (Example: Azoles)

Caption: Mechanism of action for azole antifungal agents.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicallabnotes.com [medicallabnotes.com]

- 11. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Antifungal Agent 32 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 32, also identified as compound 1a, is a potent inhibitor of Candida albicans filamentation and biofilm formation.[1][2] Its mechanism of action involves the disruption of the fungal cell membrane's ergosterol synthesis, leading to increased permeability and subsequent cell death.[3] This compound is a valuable tool for research into novel antifungal therapies, particularly for studying virulence factors of pathogenic fungi like Candida albicans.[1][2][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Catalog Number | HY-146116 | [1] |

| Molecular Formula | C25H28N2O | [3] |

| Molecular Weight | 372.5 g/mol | [3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4][5] |

| Recommended Stock Concentration | 10 mM | General Practice |

| Storage of Powder | Room temperature (in continental US) | [1] |

| Storage of Stock Solution | -20°C or -80°C | [4][6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. Standard laboratory practices for handling chemicals should be followed.

Materials:

-

This compound powder (Cat. No.: HY-146116 or equivalent)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out 3.725 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[4]

-

Storage: Store the aliquoted stock solution at -20°C for short-term storage or -80°C for long-term storage.[4][6]

Note on Working Solutions:

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Dispose of waste according to institutional and local regulations.

Diagrams

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound.

References

Application Notes and Protocols: Antifungal Agent 32 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 32, also identified as compound 1a, is a novel aromatic-rich piperazine derivative that has demonstrated significant activity against Candida albicans. This compound has been shown to inhibit critical virulence factors, including the morphological transition from yeast to hyphal form and the formation of biofilms, which are crucial for the pathogenicity of C. albicans.[1] These properties make this compound a promising candidate for further investigation in the development of new antifungal therapies.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on established standards from the Clinical and Laboratory Standards Institute (CLSI). Additionally, it presents a framework for data interpretation and outlines a potential mechanism of action for this class of compounds.

Data Presentation

Note: Specific MIC values for this compound are not publicly available in the reviewed literature. The following table is a template for researchers to populate with their experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |

| Candida glabrata | ATCC 2001 | Data not available | Data not available | Data not available |

| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | Data not available |

| Candida tropicalis | ATCC 750 | Data not available | Data not available | Data not available |

| Cryptococcus neoformans | ATCC 90112 | Data not available | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27/M38-A2)

This protocol describes the determination of the MIC of this compound against yeast and filamentous fungi.

Materials:

-

This compound (Compound 1a)

-

Fungal isolates (yeast and molds)

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile saline (0.85%) or water

-

Spectrophotometer or McFarland standards

-

Incubator (35°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.

-

-

Preparation of Fungal Inoculum:

-

For Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

For Molds (Aspergillus spp.):

-

Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 12.

-

Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control (drug-free).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azole-like compounds) compared to the drug-free growth control well.

-

For visual reading, use a reading mirror. For spectrophotometric reading, measure the optical density at a suitable wavelength (e.g., 530 nm).

-

Visualizations

Experimental Workflow

Caption: Figure 1. Broth Microdilution MIC Assay Workflow.

Hypothesized Signaling Pathway

Note: The precise signaling pathway inhibited by this compound has not been definitively elucidated in the available literature. Based on the activity of other piperazine-based antifungal agents, a plausible mechanism of action is the inhibition of ergosterol biosynthesis. The following diagram illustrates this hypothetical pathway.

Caption: Figure 2. Hypothesized Mechanism of Action of this compound.

References

Application Note: Determining the Antifungal Activity of Agent 32 Using a Cell Viability Assay

Introduction

Antifungal agent 32 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. To quantify its efficacy and determine key parameters such as the minimum inhibitory concentration (MIC), a reliable cell viability assay is essential. This document provides a detailed protocol for assessing the viability of fungal cells, such as Candida albicans, following treatment with this compound. The described method is based on the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.

The XTT assay is a colorimetric method that measures the metabolic activity of cells. In viable fungal cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a formazan product, which is orange in color. The intensity of the orange color is directly proportional to the number of metabolically active (viable) cells. This assay is a sensitive and reliable method for high-throughput screening of antifungal compounds.

Experimental Protocols

1. Materials and Reagents

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

XTT labeling reagent (e.g., 1 mg/mL in PBS)

-

Electron-coupling reagent (e.g., menadione or phenazine methosulfate)

-

Sterile, flat-bottomed 96-well microplates

-

Multichannel pipette

-

Microplate reader (450-500 nm absorbance)

-

Incubator (35°C)

2. Preparation of Fungal Inoculum

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

-

Inoculate a single colony into SDB and incubate overnight at 35°C with shaking.

-

Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by measuring the optical density at 530 nm.

3. Assay Procedure

-

Add 100 µL of the fungal cell suspension (1 x 10⁵ cells/well) to each well of a 96-well microplate.

-

Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the microplate at 35°C for 24-48 hours.

-

Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 35°C in the dark.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

4. Data Analysis

-

Subtract the background absorbance (wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

Plot the percentage of viability against the concentration of this compound to determine the MIC₅₀ (the concentration that inhibits 50% of fungal cell viability).

Data Presentation

Table 1: Hypothetical Viability of Candida albicans after 24-hour treatment with this compound

| Concentration of Agent 32 (µg/mL) | Mean Absorbance (450 nm) | Standard Deviation | % Viability |

| 0 (Control) | 1.250 | 0.08 | 100 |

| 0.125 | 1.180 | 0.06 | 94.4 |

| 0.25 | 0.950 | 0.05 | 76.0 |

| 0.5 | 0.610 | 0.04 | 48.8 |

| 1 | 0.230 | 0.03 | 18.4 |

| 2 | 0.080 | 0.02 | 6.4 |

| 4 | 0.050 | 0.01 | 4.0 |

| 8 | 0.048 | 0.01 | 3.8 |

Mandatory Visualizations

Caption: Experimental workflow for the XTT-based cell viability assay.

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols for Antifungal Agent 32 in Fungal Biofilm Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating Antifungal Agent 32 (also known as compound 1a, an aromatic-rich piperazine) against fungal biofilms, with a primary focus on Candida albicans. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of relevant biological pathways and workflows.

Introduction

Candida albicans is a major fungal pathogen known for its ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. These biofilms exhibit high resistance to conventional antifungal therapies and the host immune system, posing a significant clinical challenge. This compound has been identified as a potent inhibitor of C. albicans biofilm formation.[1][2] It primarily acts by preventing the morphological transition from yeast to hyphal form, a critical step in biofilm development, and by reducing the adherence of fungal cells to epithelial surfaces.[1][2]

Mechanism of Action

This compound disrupts the key virulence traits of C. albicans necessary for biofilm formation. Its primary mechanisms of action are:

-

Inhibition of Morphological Switching: The agent effectively prevents the yeast-to-hyphae transition, which is essential for the structural integrity and development of mature biofilms.[1][2][3]

-

Reduction of Cellular Adhesion: It significantly decreases the ability of C. albicans to adhere to epithelial cells, the initial step in colonization and subsequent biofilm formation.[1][2]

The inhibition of filamentation suggests a potential interference with signaling pathways that regulate morphogenesis in C. albicans.

Key Signaling Pathway: Hyphal Development

The Ras1-cAMP-PKA pathway is a central signaling cascade that governs hyphal morphogenesis in C. albicans. Environmental cues trigger the activation of the GTPase Ras1, which in turn stimulates adenylate cyclase (Cyr1) to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the activation of downstream transcription factors like Efg1. Efg1 regulates the expression of genes essential for hyphal growth and biofilm formation. The inhibitory action of this compound on filamentation suggests it may directly or indirectly target components of this pathway.

Caption: Putative targeting of the Ras1-cAMP-PKA pathway by this compound.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in inhibiting C. albicans biofilm formation and related virulence factors.

Table 1: Inhibition of C. albicans Biofilm Formation by this compound

| Concentration (µM) | Biofilm Inhibition (%) |

| 50 | >95% |

| 25 | ~80% |

| 12.5 | ~50% |

| 6.25 | ~20% |

Table 2: Inhibition of C. albicans Adhesion to Epithelial Cells by this compound

| Concentration (µM) | Adhesion Inhibition (%) |

| 50 | >90% |

| 25 | ~65% |

| 12.5 | ~40% |

Table 3: Effect of this compound on C. albicans Morphological Switching

| Concentration (µM) | Hyphal Formation |

| 50 | Complete Inhibition |

| 25 | Significant Reduction |

| 12.5 | Partial Inhibition |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. albicans.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

C. albicans strain (e.g., SC5314)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture C. albicans overnight in a suitable broth. Adjust the cell density to 1-5 x 10^3 CFU/mL in RPMI-1640 medium.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 directly in the 96-well plate.

-

Inoculation: Add the prepared C. albicans suspension to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the agent at which no visible growth is observed.

Protocol 2: Biofilm Susceptibility Testing using XTT Reduction Assay

This protocol assesses the efficacy of this compound against pre-formed C. albicans biofilms by measuring the metabolic activity of the remaining viable cells.

Caption: Workflow for biofilm susceptibility testing using the XTT assay.

Materials:

-

Pre-formed C. albicans biofilms in 96-well plates

-

This compound

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Biofilm Formation: Grow C. albicans biofilms in 96-well plates for 24-48 hours at 37°C.

-

Washing: Gently wash the biofilms with PBS to remove non-adherent cells.

-

Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 24 hours at 37°C.

-

Second Washing: Wash the biofilms again with PBS.

-

XTT Assay: Add a freshly prepared XTT/menadione solution to each well. Incubate in the dark for 2-3 hours at 37°C.

-

Absorbance Reading: Measure the colorimetric change at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Inhibition of Adhesion to Epithelial Cells

This protocol evaluates the ability of this compound to prevent the attachment of C. albicans to a monolayer of epithelial cells.

Caption: Workflow for the epithelial cell adhesion inhibition assay.

Materials:

-

Human epithelial cell line (e.g., A549, FaDu)

-

Appropriate cell culture medium

-

24-well tissue culture plates

-

C. albicans culture

-

This compound

-

PBS

-

Sterile water for cell lysis

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Epithelial Cell Culture: Seed epithelial cells in 24-well plates and grow to confluence.

-

Candida Preparation: Grow C. albicans overnight, wash, and resuspend in the appropriate medium.

-

Drug Pre-treatment: Pre-incubate the C. albicans suspension with various concentrations of this compound for 1 hour.

-

Co-incubation: Add the treated C. albicans to the epithelial cell monolayers and incubate for 90 minutes at 37°C to allow for adhesion.

-

Washing: Wash the wells multiple times with PBS to remove non-adherent fungal cells.

-

Quantification: Lyse the epithelial cells with sterile water and plate the lysate on SDA plates.

-